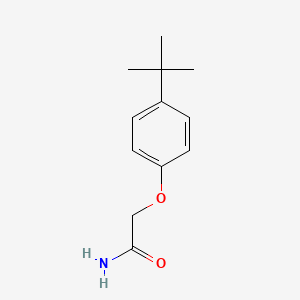

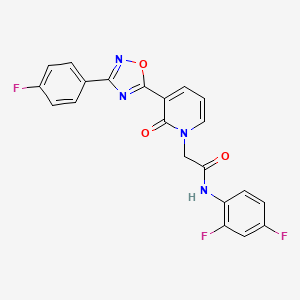

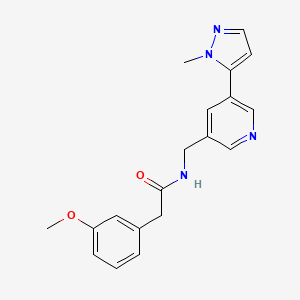

![molecular formula C11H18N2O2 B2435852 [(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanol CAS No. 1969287-74-8](/img/structure/B2435852.png)

[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanol is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a chiral molecule with a unique structure that makes it an interesting subject of study. In

Aplicaciones Científicas De Investigación

Chemoenzymatic Synthesis of Taxol C-13 Side Chain

(2R,3S)-Ethyl-3-phenylglycidate: (EPG) serves as a crucial intermediate in the synthesis of taxol’s C-13 side chain. Taxol is a potent anticancer drug derived from the Pacific yew tree. Researchers have successfully synthesized taxol’s side chain ethyl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate using a chemoenzymatic route with high enantioselectivity . This application highlights the compound’s relevance in drug development.

Norepinephrine Reuptake Inhibitor

EPG is also employed in the synthesis of the drug reboxetine , which acts as an inhibitor of norepinephrine reuptake . Norepinephrine plays a crucial role in mood regulation and cognitive function, making reboxetine a potential treatment for depression and attention-related disorders.

Nootropic Drug Synthesis

The enantiomer (2S,3R)-EPG finds application in the synthesis of the nootropic drug clausenamide . Nootropics enhance cognitive function and memory, and clausenamide’s potential neuroprotective effects make it an interesting candidate for further study.

Cardiovascular Drug Intermediates

EPG derivatives, such as (2R,3S)-3-(4-methylphenyl)glycidic acid methyl ester , play a crucial role in the synthesis of cardiovascular drugs. For instance, this intermediate contributes to the production of the cardiovascular drug diltiazem .

Anti-Cancer Drug Intermediates

Analogues of EPG, specifically (2S,3R)-benzylepoxy acid esters , serve as intermediates in the synthesis of several anti-cancer drugs. These compounds act as aminopeptidase N inhibitors, including drugs like bestatin , phebestin , and probestin . Their potential impact on cancer therapy warrants further investigation.

Natural Product Chemistry

Finally, the study of EPG and its derivatives falls within the realm of natural product chemistry. Researchers explore their biosynthesis, enzymatic pathways, and potential applications in drug discovery and development .

Propiedades

IUPAC Name |

[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxan-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-2-13-10(5-6-12-13)11-9(8-14)4-3-7-15-11/h5-6,9,11,14H,2-4,7-8H2,1H3/t9-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGRBOCBSTUAKK-GXSJLCMTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C2C(CCCO2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=CC=N1)[C@H]2[C@@H](CCCO2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

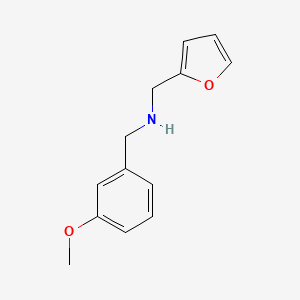

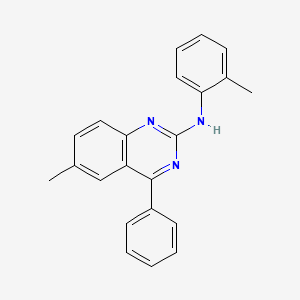

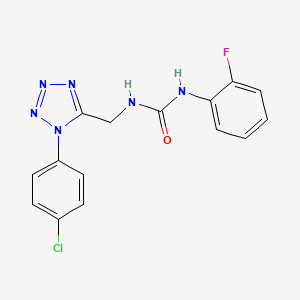

![(3-bromophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2435774.png)

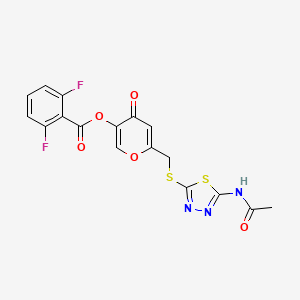

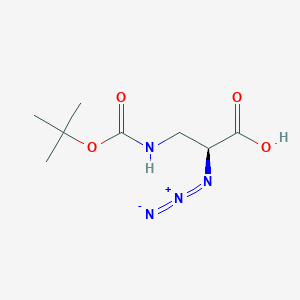

![3-(2,4-dimethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2435782.png)

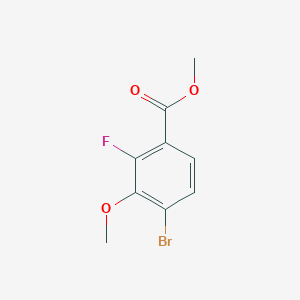

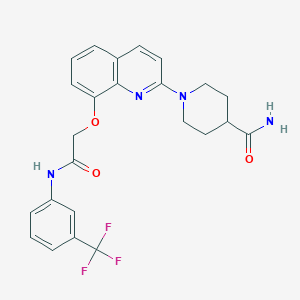

![3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2435785.png)

![N-[5-[(4-chlorophenyl)sulfonyl]-4-(2,4-dichlorophenyl)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B2435789.png)